molecular formula C15H23NO3 B1349060 Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine CAS No. 418788-93-9

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

Cat. No. B1349060
M. Wt: 265.35 g/mol
InChI Key: WQFRXDPSYHVMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of applications.

Scientific Research Applications

Intramolecular Aziridination

A study by Hu et al. (2009) explored the intramolecular aziridination of cyclopent-3-enyl-methylamines, leading to 1-azatricyclo[2.2.1.0(2,6)]heptanes. This process involves oxidation of primary amines with Pb(OAc)₄, showing efficiency in forming novel monoterpene analogues, such as 1-azatricyclene. The reaction mechanism suggests a highly electrophilic intermediate as the nitrene donor, with a symmetrical aziridine-like transition state, indicating the potential for synthesizing complex nitrogen-containing structures Huayou Hu, J. Faraldos, R. Coates, 2009.

Reductive Amination of Ketones

Research by Guo et al. (2019) demonstrated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone to cyclopentylamine, a key compound in pesticides, cosmetics, and medicines. The study found that the catalyst's performance is influenced by the Nb2O5 morphology, with the 1%Ru/Nb2O5-L catalyst showing the best yield. This catalytic system's stability and applicability to a series of aldehydes/ketones highlight its potential in amine synthesis Wanjun Guo, Tao Tong, Xiao-hui Liu, Yong Guo, Yanqin Wang, 2019.

Stereochemical Memory Effects

Crich and Ranganathan (2005) investigated the stereochemical memory effects in alkene radical cation/anion contact ion pairs, focusing on cyclization reactions leading to N-benzyl pyrrolidines. This study provides insights into the nucleophilic attack mechanisms and the impact of substituents on cyclization, offering a deeper understanding of the stereochemical outcomes in such reactions. The research contributes to the development of methodologies for synthesizing stereochemically complex nitrogen-containing heterocycles D. Crich, K. Ranganathan, 2005.

properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFRXDPSYHVMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354514
Record name Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

CAS RN

418788-93-9
Record name Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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